![molecular formula C20H14N2O4 B4027656 6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4027656.png)
6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a nitro group at the 6th position, a phenethyl group at the 2nd position, and a benzo[de]isoquinoline core structure
Scientific Research Applications
6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of novel materials, such as dyes and pigments, due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position.
Another approach involves the cyclization of appropriate precursors, such as 2-phenethylbenzamide derivatives, followed by nitration. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium ethoxide.
Oxidation: Potassium permanganate, chromium trioxide, sodium dichromate.
Major Products Formed
Reduction: 6-Amino-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids, aldehydes.
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules such as DNA, proteins, and enzymes. This interaction can lead to the disruption of cellular processes, ultimately resulting in cell death or inhibition of cell proliferation.
Additionally, the compound’s structure allows it to intercalate into DNA, interfering with DNA replication and transcription. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
6-Nitro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:
6-Nitro-2-phenyl-1H-benzo[d]imidazole: Similar in structure but lacks the phenethyl group, which may result in different chemical and biological properties.
2-Phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione:
6-Amino-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: A reduced form of the compound, with different chemical reactivity and biological activity.
The uniqueness of this compound lies in the presence of both the nitro and phenethyl groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
6-nitro-2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19-15-8-4-7-14-17(22(25)26)10-9-16(18(14)15)20(24)21(19)12-11-13-5-2-1-3-6-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCRAOIDKHMFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


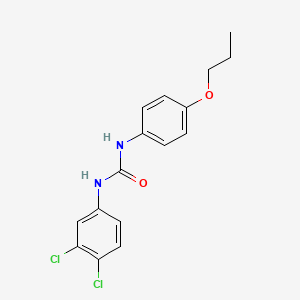
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B4027580.png)
![3-FLUORO-N-[3-(4-{3-[(3-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE](/img/structure/B4027587.png)
![2-(butan-2-ylamino)-N-[3-[[2-(butan-2-ylamino)acetyl]amino]-2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4027601.png)
![3-CYCLOHEXYL-N-[4-(3-CYCLOHEXYLPROPANAMIDO)BUTYL]PROPANAMIDE](/img/structure/B4027606.png)
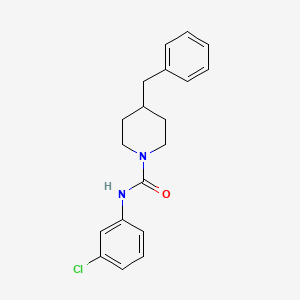
![propyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4027618.png)

![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B4027638.png)
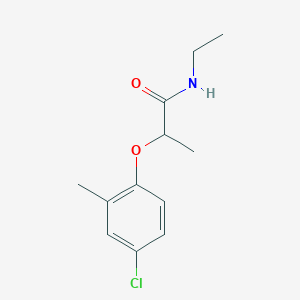
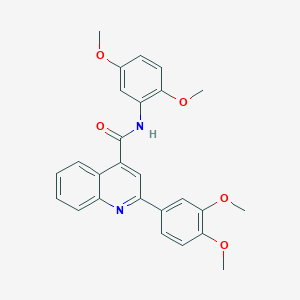

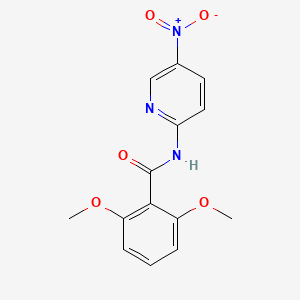
![N-(2-isopropoxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4027674.png)
